(2-Iodoethyl)perfluorocyclohexane
Description
Contextual Significance of Perfluorinated Chemical Structures in Advanced Materials and Synthetic Chemistry
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine chemical compounds characterized by multiple fluorine atoms attached to an alkyl chain. wikipedia.org This fundamental structure, particularly the carbon-fluorine (C-F) bond, is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these compounds. wikipedia.orgmdpi.com This inherent stability makes perfluorinated compounds (PFCs) highly persistent in the environment and resistant to degradation. nih.gov
The unique properties of PFCs, such as their ability to repel oil, water, stains, and soil, have led to their widespread use in a vast array of industrial and consumer products since the 1940s. rsc.orgnebraska.edu These applications include non-stick cookware, stain-resistant carpets, waterproof textiles, and firefighting foams. nebraska.edu In the realm of advanced materials, fluoropolymers, a subset of PFCs, are indispensable due to their remarkable properties. Furthermore, certain fully fluorinated compounds have been investigated as potential blood substitutes in surgical settings. ncert.nic.in
The strong electron-withdrawing nature of the fluorine atoms significantly influences the chemical behavior of adjacent functional groups, a feature that is strategically exploited in synthetic chemistry. The high electronegativity and small bond length of fluorine reduce the polarizability of the molecular surface, leading to both hydrophobic (water-repelling) and lipophobic (oil-repelling) characteristics. wikipedia.org
Strategic Role of Iodine in Modern Organic Synthesis and Fluorine Chemistry
Iodine and its derivatives play a pivotal role in modern organic synthesis due to their versatile reactivity. slideshare.netslideshare.net Molecular iodine is recognized for its mild Lewis acidic character, its capacity as an oxidizing agent, and its operational simplicity, making it a popular choice for a variety of organic transformations. rsc.org In the context of fluorine chemistry, iodine is instrumental in facilitating a range of reactions. For instance, reactions with iodine are often reversible and necessitate the presence of an oxidizing agent to drive the reaction to completion by oxidizing the hydrogen iodide (HI) formed. ncert.nic.in
Hypervalent iodine reagents have gained significant attention in the past two decades for their utility in organic synthesis, particularly in fluorination reactions, due to their mild reaction conditions and environmentally benign nature. arkat-usa.org These reagents can be used to synthesize a variety of organofluorine compounds, including fluoroalkenes and gem-difluoromethylenes, which are important building blocks in medicinal chemistry. arkat-usa.org
The carbon-iodine (C-I) bond in iodo-functionalized compounds is relatively weak, making it a good leaving group in nucleophilic substitution reactions. This characteristic is fundamental to many synthetic strategies, allowing for the introduction of various functional groups. The Finkelstein reaction, for example, involves the exchange of a halogen for an iodide, a process that is often reversible and driven by the precipitation of the resulting sodium chloride or bromide in acetone. ncert.nic.in
Furthermore, perfluoroalkyl iodides (Rf–I) are valuable in perfluoroalkylation reactions. The electrophilic character of the halogen atom in these compounds, a phenomenon known as a "σ-hole," allows them to form halogen bonds with Lewis bases. This interaction can activate the C-I bond, promoting its homolytic cleavage to generate perfluoroalkyl radicals under mild conditions, which can then participate in various synthetic transformations. nih.gov
Positioning of (2-Iodoethyl)perfluorocyclohexane within the Class of Perfluorinated Alkyl Iodides
This compound belongs to the class of perfluorinated alkyl iodides. These compounds are characterized by a perfluorinated alkyl chain attached to an iodine atom. fluoryx.com The general structure of perfluoroalkyl iodides contributes to their use in various synthetic applications.
This compound itself has the molecular formula C8H4F11I and a molecular weight of 436.00 g/mol . scbt.com Its structure consists of a perfluorocyclohexane (B1265658) ring attached to an iodoethyl group. The perfluorocyclohexane moiety, C6F11, provides the high chemical and thermal stability characteristic of perfluorinated compounds. wikipedia.org The presence of the iodoethyl group, -CH2CH2I, introduces a reactive site into the otherwise inert perfluorinated structure.
The C-I bond in this compound is the most reactive part of the molecule and is susceptible to cleavage, making it a useful intermediate in organic synthesis. This allows for the introduction of the perfluorocyclohexylethyl group into other molecules, a strategy that can be used to impart the unique properties of the perfluorinated moiety, such as thermal stability and oleophobicity, to the target compound.
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C8H4F11I |
| Molecular Weight | 436.00 g/mol |
| Chemical Class | Perfluorinated Alkyl Iodide |
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F11I/c9-3(1-2-20)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYFFENALKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F11I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodoethyl Perfluorocyclohexane
Strategies for Perfluorocyclohexane (B1265658) Core Construction
The creation of the perfluorocyclohexane ring is a critical step, and various fluorination techniques have been developed to achieve this. Among these, electrolytic fluorination stands out as a prominent method.
Electrochemical fluorination (ECF), also known as the Simons process, is a foundational method for producing perfluorinated compounds. acs.org This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). acs.orgresearchgate.net For the synthesis of perfluorocyclohexane derivatives, aromatic hydrocarbons with trifluoromethyl substituents are often used as starting materials. researchgate.netrsc.org
Benzene (B151609) derivatives that have been substituted with one or more trifluoromethyl groups are suitable precursors for electrolytic fluorination to yield perfluorocyclohexane derivatives. researchgate.net The presence of the trifluoromethyl group is advantageous as it can lead to the formation of alicyclic fluorocarbons in reasonable yields. rsc.org For instance, the electrochemical fluorination of benzenes containing one or two trifluoromethyl groups has been shown to produce perfluorocyclohexane derivatives with the trifluoromethyl group intact in good yields. rsc.org
The following table summarizes the electrolytic fluorination of various trifluoromethyl-substituted benzenes and the resulting perfluorocyclohexane derivatives.
| Starting Material | Product | Yield (%) |
| Trifluoromethylbenzene | Perfluoro(methylcyclohexane) | 45 |
| 1,3-Bis(trifluoromethyl)benzene | Perfluoro(1,3-dimethylcyclohexane) | 50 |
| 1,4-Bis(trifluoromethyl)benzene | Perfluoro(1,4-dimethylcyclohexane) | 52 |
Data compiled from research on the electrochemical fluorination of trifluoromethyl-substituted benzenes. rsc.org
The electrolytic fluorination process is conducted by dissolving the trifluoromethyl-substituted benzene derivative in anhydrous hydrogen fluoride. researchgate.net A pair of nickel electrodes are immersed in this solution to facilitate the electrolysis. researchgate.net The process parameters are carefully controlled to optimize the yield and purity of the perfluorocyclohexane derivatives. Key parameters include temperature, voltage, and anode current density. researchgate.net
| Parameter | Range |
| Temperature | -10°C to +20°C |
| Voltage | 4V to 9V |
| Anode Current Density | 0.5 A/dm² to 4.0 A/dm² |
Optimal conditions for the electrolytic fluorination of trifluoromethyl-substituted benzene derivatives in anhydrous hydrogen fluoride. researchgate.net
Following the electrolysis, the resulting gas mixture, which contains the desired perfluorocyclohexane derivatives along with other fluorinated hydrocarbons and traces of oxygen difluoride, is purified. researchgate.net This purification process often involves scrubbing the mixture with an aqueous solution of sodium sulfite (B76179) containing potassium iodide to remove oxygen difluoride, followed by cooling and collection in a trap. researchgate.net Final separation and refinement are typically achieved through methods such as trap-to-trap distillation or gas chromatography. researchgate.net
The mechanism of electrochemical fluorination is complex and involves the generation of fluorine radicals at the anode. These highly reactive species then abstract hydrogen atoms from the organic substrate, which is followed by the formation of carbon-fluorine bonds. The process continues until all hydrogen atoms on the hydrocarbon backbone are replaced by fluorine atoms. The use of anhydrous hydrogen fluoride serves as both the solvent and the fluorine source. acs.orgchinesechemsoc.org
While electrochemical fluorination is a widely used method, other approaches to synthesizing the perfluorocyclohexane core exist. One such method is the direct fluorination of cyclohexane (B81311) using elemental fluorine. wustl.edu However, this method can be hazardous due to the high reactivity of fluorine gas. nbinno.com
Another alternative involves the use of milder and more selective fluorinating reagents. For instance, Selectfluor, a commercially available electrophilic fluorinating agent, has been studied for the fluorination of aromatic compounds. nbinno.com Theoretical studies suggest that the mechanism of fluorination with Selectfluor likely proceeds via a single electron transfer (SET) pathway. researchgate.net
Electrolytic Fluorination of Aromatic Precursors for Perfluorocyclohexane Derivatives
Introduction of the 2-Iodoethyl Moiety into Perfluorinated Systems
Once the perfluorocyclohexane core is synthesized, the next step is the introduction of the 2-iodoethyl group. A plausible and documented method for attaching a 2-iodoethyl group to a perfluorinated chain is through the free-radical addition of a perfluoroalkyl iodide to ethylene (B1197577) gas. researchgate.net
This process can be conceptualized in two main stages:
Synthesis of the Perfluorocyclohexyl Iodide Precursor: The perfluorocyclohexane synthesized in the previous step would first need to be converted to perfluorocyclohexyl iodide. This can be achieved through various iodination reactions.
Addition to Ethylene: The resulting perfluorocyclohexyl iodide can then be reacted with ethylene (CH₂=CH₂) in a free-radical addition reaction. This reaction is typically initiated by heat or a radical initiator. The perfluorocyclohexyl radical (C₆F₁₁•) is generated and adds across the double bond of ethylene. The resulting radical intermediate then abstracts an iodine atom from another molecule of perfluorocyclohexyl iodide to form the final product, (2-Iodoethyl)perfluorocyclohexane, and regenerate the perfluorocyclohexyl radical to propagate the chain reaction.
A similar synthesis has been patented for the preparation of perfluorooctyl ethyl iodide, where perfluorooctyl iodide is reacted with ethylene gas in the presence of an initiator. researchgate.net This supports the feasibility of an analogous reaction with perfluorocyclohexyl iodide.
The general mechanism for the atom transfer radical addition (ATRA) of a perfluoroalkyl iodide (RfI) to an alkene is as follows:
Initiation: A radical initiator generates the initial perfluoroalkyl radical (Rf•).
Propagation Step 1: The perfluoroalkyl radical adds to the alkene (e.g., ethylene) to form a new radical intermediate. Rf• + CH₂=CH₂ → RfCH₂CH₂•
Propagation Step 2: The new radical abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to yield the final product and regenerate the perfluoroalkyl radical. RfCH₂CH₂• + RfI → RfCH₂CH₂I + Rf•
This chain reaction continues until termination steps consume the radicals. This method provides a direct route to introduce the 2-iodoethyl moiety onto the perfluorocyclohexane ring.
Iodine-Mediated Fluoroiodination of Unsaturated Precursors
A primary and effective method for synthesizing this compound is through the fluoroiodination of an unsaturated precursor, logically vinylperfluorocyclohexane. This reaction involves the simultaneous addition of an iodine atom and a fluorine atom across the double bond. The process is typically mediated by an electrophilic iodine species in the presence of a fluoride source. organic-chemistry.org
The electrophilic addition of an interhalogen species like iodine monofluoride (IF) to an unsymmetrical alkene generally follows Markovnikov's rule. pearson.com The electrophile, in this case, the iodine cation (I+), adds to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation intermediate on the more substituted carbon. pearson.com The subsequent attack by the fluoride nucleophile (F-) occurs at this more stable carbocationic center. pearson.com
In the context of vinylperfluorocyclohexane, the perfluorocyclohexyl group is strongly electron-withdrawing, which influences the stability of the carbocation intermediate. The addition of the electrophilic iodine would proceed to form the most stable carbocation. The subsequent nucleophilic attack by fluoride completes the addition, yielding the final product. The regioselectivity can sometimes be mediocre, with mixtures of isomers forming, although the stability of the intermediate carbocation plays a key role in determining the major product. stackexchange.com
The mechanism of iodine-mediated fluoroiodination is believed to proceed through one of two primary pathways, both of which involve an electrophilic iodine species.
In the first pathway, molecular iodine (I₂) is oxidized to generate an iodonium (B1229267) cation (I+). This cation reacts with a fluoride source, such as HF, to form an electrophilic iodine monofluoride (IF) species in situ. organic-chemistry.org This IF species then reacts with the alkene. The pi bond of the alkene attacks the electrophilic iodine atom, leading to the formation of a cyclic, bridged iodonium ion intermediate. acs.orgmanac-inc.co.jp This three-membered ring intermediate is then opened by the nucleophilic attack of a fluoride ion. The attack typically occurs at the more substituted carbon, leading to the anti-addition product. stackexchange.com
A second proposed mechanism involves the direct reaction of the alkene with the electrophilic iodine source, which could be a hypervalent iodine reagent. manac-inc.co.jpnih.gov This interaction activates the double bond towards nucleophilic attack. An internal or external nucleophile can then participate in the reaction. The process begins with the coordination of the alkene to the hypervalent iodine reagent, which makes it susceptible to intramolecular attack, followed by substitution. nih.gov
The outcome of the fluoroiodination reaction is highly dependent on the chosen reagents and conditions. The selection of the fluorine source, oxidant, and solvent is critical for achieving high yields and selectivity. organic-chemistry.org
Fluorine Source: Hydrogen fluoride (HF) complexes are commonly used as the fluorine source because they are easier to handle than anhydrous HF. nih.gov Olah's reagent, an HF-pyridine complex (pyr·9HF), is a frequently employed reagent for such transformations. organic-chemistry.orgacsgcipr.org It serves as a stable, liquid source of both HF and a non-nucleophilic base. sigmaaldrich.comsigmaaldrich.com
Oxidants: To generate the necessary electrophilic iodine species from molecular iodine, an oxidant is required. Persulfates, such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈), are effective for this purpose under mild conditions. organic-chemistry.org The choice of oxidant can influence the selectivity of the reaction for certain substrates. organic-chemistry.org
Solvents: The choice of solvent is also crucial. Dichloromethane is often identified as a preferred solvent for these reactions, contributing to optimal yields. organic-chemistry.org The solvent must be inert to the highly reactive species generated in the reaction mixture.
The table below summarizes typical reaction conditions for the iodofluorination of alkenes, which can be adapted for the synthesis of this compound from vinylperfluorocyclohexane.
| Component | Reagent/Condition | Role | Typical Yields (General Alkenes) |
| Iodine Source | Molecular Iodine (I₂) | Source of electrophilic iodine | Up to 75% organic-chemistry.org |
| Fluorine Source | HF-Pyridine Complex | Provides nucleophilic fluoride | Up to 75% organic-chemistry.org |
| Oxidant | K₂S₂O₈ or Na₂S₂O₈ | Oxidizes I₂ to an electrophilic species | Up to 75% organic-chemistry.org |
| Solvent | Dichloromethane | Reaction medium | Up to 75% organic-chemistry.org |
| Temperature | Mild Conditions | Affects reaction rate and selectivity | N/A |
An alternative approach to fluoroiodination utilizes strong hydrogen-bonding donor solvents, such as hexafluoroisopropanol (HFIP). acs.org These solvents play a crucial role in activating the iodine source and facilitating the nucleophilic attack of fluoride. acs.orgresearchgate.net
In this methodology, an iodine source like N-iodosuccinimide (NIS) is activated by the hydrogen-bonding solvent. This activated complex then reacts with the alkene to form a bridged iodonium ion. acs.org The solvent also helps to dissolve the fluoride salt (e.g., KF) and activates the fluoride ion for nucleophilic attack on the iodonium intermediate. acs.orgnih.gov This method is particularly valuable for (radio)fluoro-iodination, where radioactive fluoride isotopes like ¹⁸F are used. acs.org The reaction proceeds under mild conditions and demonstrates high functional group tolerance. acs.org
| Reagent | Function |
| Alkene | Substrate (e.g., vinylperfluorocyclohexane) |
| KF | Fluoride source |
| NIS | Iodine source |
| HFIP | Hydrogen bonding donor solvent (activator) |
Halogen Exchange Reactions for Iodoethyl Group Introduction
Halogen exchange reactions, particularly the Finkelstein reaction, provide a pathway to introduce an iodoethyl group onto a perfluorocyclohexane core. frontiersin.orgnih.gov This method would involve starting with a precursor such as (2-Bromoethyl)perfluorocyclohexane or (2-Chloroethyl)perfluorocyclohexane and substituting the bromine or chlorine atom with iodine.
The reaction typically involves treating the haloethyl precursor with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium of the reaction is driven by the precipitation of the less soluble sodium bromide or sodium chloride from the acetone, thus favoring the formation of the iodo-product. While halogen exchange on aryl and vinyl halides often requires metal catalysis, the exchange on an aliphatic side chain can proceed via a standard nucleophilic substitution mechanism. nih.gov
Interestingly, studies on the halogen exchange of aliphatic fluorine compounds have shown that a fluorine/iodine exchange can be achieved using trialkyl aluminum and a polyiodomethane without the need for a titanocene (B72419) catalyst, which is required for F/Cl and F/Br exchanges. organic-chemistry.orgresearchgate.net This indicates the feasibility of directly converting a (2-fluoroethyl)perfluorocyclohexane precursor, although this might be a less common synthetic route compared to starting with a bromoethyl derivative.
Alkylation Strategies Utilizing Iodoethyl Halides
Alkylation strategies can also be envisioned for the synthesis of this compound, though they may be less direct. One potential route involves the addition of perfluoroalkyl iodides to olefins, which can be initiated by electron transfer. acs.org This suggests a radical-based mechanism where a perfluorocyclohexyl radical could add across a vinyl iodide or a related vinyl synthon.
Alternatively, a perfluorocyclohexyl nucleophile could theoretically be alkylated with a suitable 1,2-dihaloethane, followed by selective reduction or elimination to yield the target compound. However, the generation and use of perfluorinated carbanions are challenging due to the high electronegativity of fluorine atoms, which destabilizes adjacent negative charge. Therefore, radical-based additions are often a more viable approach in perfluoroalkane chemistry.
Advanced Purification and Isolation Techniques for Perfluorinated Iodo-Compounds
The purification and isolation of this compound and related perfluorinated iodo-compounds present unique challenges due to their distinct physical and chemical properties, such as high density, low surface tension, and often similar boiling points to reaction byproducts. Consequently, a combination of standard and advanced techniques is often necessary to achieve high purity. These methods range from traditional distillation and chromatographic techniques to more specialized approaches designed to separate complex mixtures of fluorinated molecules.
A fundamental step in the purification of many perfluoroalkyl iodides involves preliminary washing with aqueous solutions to remove water-soluble impurities. For instance, in the synthesis of perfluoroalkyl iodides, the reaction mixture can be washed with water to extract catalysts and unreacted reagents orgsyn.orgscispace.com. More specific washing agents, such as sodium thiosulfate (B1220275) or sodium bisulfite solutions, are employed to eliminate excess iodine from the crude product.
Distillation Techniques:
Fractional distillation is a cornerstone for the purification of liquid perfluorinated iodo-compounds. Due to the often-close boiling points of the desired product and structurally similar impurities, fractional distillation under atmospheric or reduced pressure is frequently employed. For instance, Kugelrohr distillation has been used to remove high-boiling impurities from related perfluorohexyl ethyl derivatives orgsyn.org. The efficacy of distillation is dependent on the difference in volatility between the components of the mixture.
For higher boiling perfluorinated compounds, vacuum distillation is essential to prevent thermal decomposition that might occur at atmospheric pressure boiling points sciencemadness.org. This technique lowers the boiling point of the compounds, allowing for separation at lower temperatures.
Chromatographic Methods:
Chromatography offers a powerful suite of techniques for the high-resolution separation and purification of perfluorinated iodo-compounds.
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the isolation of small quantities of highly pure compounds. GC is particularly useful for separating volatile and thermally stable perfluorinated compounds. Purity analysis of perfluoroalkyl iodides is often conducted using GC to confirm the success of purification steps scispace.com.
Column Chromatography: Filtration through a column of silica (B1680970) gel is a common method to remove polar impurities and residual tin reagents, particularly in syntheses involving organotin compounds orgsyn.org. The choice of eluent is critical; typically, non-polar solvents like hexane (B92381) are used to elute the highly fluorinated, non-polar product while retaining more polar impurities on the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more sophisticated approach for the separation of complex mixtures of perfluorinated compounds, including their isomers. The use of specialized stationary phases is key to achieving effective separation. For instance, pentafluorophenyl (PFP) stationary phases have demonstrated superior selectivity for separating various perfluorinated compounds, including isomers of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), when compared to traditional C18 columns chromatographyonline.com. This enhanced selectivity arises from dipole-dipole, π-π, charge transfer, and ion-exchange interactions between the PFP phase and the fluorinated analytes chromatographyonline.com.
| Stationary Phase | Separation Principle | Applicability to Perfluorinated Iodo-Compounds | Reference |
|---|---|---|---|
| C18 (Reversed-Phase) | Hydrophobic interactions | General purpose, may have limited selectivity for isomers. | chromatographyonline.com |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, charge transfer, and ion-exchange interactions | Enhanced selectivity for structural isomers of perfluorinated compounds. | chromatographyonline.com |
Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC for the purification of thermally labile and low to moderate molecular weight compounds wikipedia.org. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster and more efficient separations wikipedia.orgteledynelabs.com. Preparative SFC is increasingly used in the pharmaceutical industry for chiral and achiral separations and can be applied to the purification of perfluorinated compounds wikipedia.orgchromatographyonline.comwaters.com. The use of co-solvents and the ability to control pressure and temperature provide additional parameters for optimizing separations wikipedia.org.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a valuable technique for sample clean-up and concentration of per- and polyfluoroalkyl substances (PFAS) from various matrices chromatographyonline.com. In the context of synthetic chemistry, fluorous solid-phase extraction (F-SPE) is a specialized application that utilizes the principle of "like dissolves like." F-SPE employs a fluorous stationary phase (e.g., silica gel with a bonded fluorocarbon phase) to retain highly fluorinated compounds from a reaction mixture dissolved in a fluorophobic solvent nih.gov. The non-fluorous components are washed away, and the desired fluorous compound is then eluted with a fluorophilic solvent nih.gov. This technique is particularly useful for the purification of products from reactions employing fluorous catalysts or reagents nih.gov.
| Technique | Principle | Application in Perfluorinated Iodo-Compound Purification | Reference |
|---|---|---|---|
| Standard SPE | Partitioning between a solid phase and a liquid phase | General sample clean-up and removal of impurities with different polarity. | chromatographyonline.com |
| Fluorous SPE (F-SPE) | Selective retention of fluorous-tagged molecules on a fluorous solid phase | Separation of highly fluorinated compounds from non-fluorous reaction components. | nih.gov |
Isomer Separation:
A significant challenge in the purification of perfluorinated compounds is the separation of structural isomers, which are often formed during synthesis, particularly through processes like electrochemical fluorination scispace.comnih.gov. These isomers can have very similar physical properties, making their separation by traditional distillation difficult. Advanced chromatographic techniques, such as HPLC with specialized columns and preparative GC, are often required to achieve isomerically pure compounds chromatographyonline.com. Recrystallization can also be an effective method for separating isomers if the desired compound is a solid and has different solubility characteristics from its isomers scispace.com.
Advanced Spectroscopic and Analytical Characterization of 2 Iodoethyl Perfluorocyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "(2-Iodoethyl)perfluorocyclohexane," offering detailed insight into its distinct iodoethyl and perfluorinated substructures.
The application of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's framework.
¹H NMR: The proton NMR spectrum is relatively simple, characterized by two multiplets corresponding to the diastereotopic methylene (B1212753) protons of the ethyl group (-CH₂CH₂I). The protons closer to the perfluorocyclohexyl ring (C₁-H₂) and those adjacent to the iodine atom (C₂-H₂) exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the neighboring carbon of the perfluorocyclohexyl ring.
¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton. The two carbons of the ethyl group appear at distinct chemical shifts. The carbon attached to the iodine (C₂-I) is typically found further downfield compared to the carbon adjacent to the perfluorinated ring (C₁-H₂). The perfluorocyclohexyl ring carbons show characteristic signals in the highly deshielded region of the spectrum due to the strong electron-withdrawing effect of the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the perfluorinated nature of the cyclohexane (B81311) ring. It displays complex multiplets arising from the various inequivalent fluorine atoms and their mutual couplings (geminal and vicinal F-F couplings), as well as couplings to the protons of the ethyl group. The chemical shifts and coupling constants are indicative of the specific stereochemistry of the fluorine atoms (axial vs. equatorial).
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₂-CF₂- | ~2.5 - 3.0 | Multiplet |
| ¹H | -CH₂-I | ~3.2 - 3.7 | Multiplet |
| ¹³C | -C H₂-CF₂- | ~30 - 40 | Triplet (due to ¹JC-F) |
| ¹³C | -C H₂-I | ~5 - 15 | Singlet |
| ¹³C | -CF₂- | ~105 - 120 | Complex Multiplets |
| ¹⁹F | -CF₂- | -110 to -135 | Complex Multiplets |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To establish unambiguous assignments and understand the three-dimensional structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between the two methylene groups in the iodoethyl chain by showing a cross-peak between them.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the proton signals with their directly attached carbon-13 signals, allowing for definitive assignment of the ¹H and ¹³C resonances of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish long-range correlations (typically over 2-3 bonds). This would be invaluable in confirming the connectivity between the ethyl group and the perfluorocyclohexyl ring by showing correlations between the protons of the ethyl group and the carbons of the perfluorinated ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of atoms, which is critical for determining the conformational preferences of the molecule, such as the orientation of the iodoethyl group relative to the perfluorocyclohexane (B1265658) ring.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and analyzing the fragmentation patterns of "this compound."
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₄F₁₁I). The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule would include:
Loss of the iodine atom: The C-I bond is relatively weak and can readily cleave, leading to a prominent peak corresponding to the [M-I]⁺ fragment.
Cleavage of the ethyl chain: Fragmentation can occur along the ethyl chain, resulting in ions corresponding to [C₆F₁₁CH₂]⁺ and [CH₂I]⁺.
Fragmentation of the perfluorocyclohexyl ring: The perfluorinated ring can undergo complex fragmentation, leading to a series of smaller fluorocarbon fragment ions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₄F₁₁I)
| Ion Formula | Calculated m/z | Description |
| [C₈H₄F₁₁I]⁺ | 433.9203 | Molecular Ion (M⁺) |
| [C₈H₄F₁₁]⁺ | 306.9234 | Loss of Iodine ([M-I]⁺) |
| [C₆F₁₁]⁺ | 280.9815 | Loss of the iodoethyl group |
| [C₂H₄I]⁺ | 154.9412 | Iodoethyl fragment |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of "this compound" and for its separation from starting materials and byproducts.
Due to its volatility, Gas Chromatography (GC) is a well-suited method for the analysis of "this compound". When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any volatile impurities. A non-polar or medium-polarity capillary column is typically used for the separation. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of "this compound," particularly for preparative separations or for the analysis of less volatile impurities. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. Detection is typically achieved using a UV detector (as the iodine atom provides a chromophore) or an evaporative light scattering detector (ELSD).
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| GC | Non-polar or medium-polarity capillary column | Inert gas (e.g., He, N₂) | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Purity assessment, separation of volatile components. |
| HPLC | Reversed-phase (e.g., C18, C8) | Water/Acetonitrile or Water/Methanol gradient | UV, Evaporative Light Scattering Detector (ELSD) | Purity analysis, preparative separation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
The primary vibrational modes of interest in this compound involve the stretching and bending of its constituent bonds. The highly electronegative fluorine atoms lead to strong, intense absorptions in the infrared spectrum for C-F stretching vibrations. Conversely, the C-I bond, being the most massive and least polar single bond in the molecule, will exhibit a stretching vibration at a much lower frequency. The perfluorocyclohexyl ring itself will have a complex series of skeletal vibrations.
Infrared (IR) Spectroscopy
In IR spectroscopy, the absorption of infrared radiation corresponds to a change in the dipole moment of the molecule during a vibration. The C-F bonds in the perfluorocyclohexyl group are expected to produce very strong and characteristic absorption bands in the region of 1350-1000 cm⁻¹. The multiplicity and exact location of these bands are influenced by the coupling of vibrations within the fluorinated ring structure.
The C-I stretching vibration is anticipated to appear at the lower end of the spectrum, typically in the range of 600-500 cm⁻¹, due to the large mass of the iodine atom. spectroscopyonline.com This peak is often of medium to strong intensity. The CH₂ group introduces C-H stretching vibrations, which are expected in the 2960-2850 cm⁻¹ region, and various bending (scissoring, wagging, twisting, and rocking) vibrations at lower wavenumbers.
Raman Spectroscopy
Raman spectroscopy, which detects the inelastic scattering of light, provides complementary information to IR spectroscopy. Vibrations that result in a significant change in the polarizability of the molecule are strongly Raman active. For this compound, the C-I bond, with its large and highly polarizable electron cloud, is expected to produce a strong signal in the Raman spectrum. biochempress.com This makes Raman spectroscopy a particularly useful technique for confirming the presence of the iodo-substituent.
Symmetric vibrations of the perfluorocyclohexyl ring, which might be weak or forbidden in the IR spectrum, can be prominent in the Raman spectrum. The C-F stretching vibrations will also be present, although they are often weaker in Raman than in IR spectra.
Detailed Research Findings
While specific studies on this compound are scarce, research on related halogenated and perfluorinated compounds provides a solid foundation for predicting its spectroscopic features. Studies on various fluorinated organic molecules confirm the presence of intense C-F stretching bands in the 1300-1000 cm⁻¹ region. Research into iodoalkanes consistently places the C-I stretching frequency between 600 and 500 cm⁻¹. spectroscopyonline.com Furthermore, extensive vibrational analyses of cyclohexane and its derivatives offer insights into the complex skeletal vibrations of the ring structure, which would be shifted to lower frequencies upon perfluorination due to the increased mass of fluorine compared to hydrogen. ustc.edu.cn
The combination of IR and Raman spectroscopy, therefore, allows for a comprehensive characterization of the functional groups within this compound. The presence of strong C-F stretches in the IR, a prominent C-I stretch in the Raman, and the characteristic C-H vibrations would collectively confirm the structure of the molecule.
Interactive Data Tables
The following tables summarize the expected vibrational frequencies for the key functional groups in this compound based on typical ranges observed for related compounds.
Table 1: Expected Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | -CH₂- | 2960-2850 | Medium |
| C-F Stretch | -CF₂- & -CF- | 1350-1000 | Strong, Multiple Bands |
| CH₂ Scissoring | -CH₂- | ~1465 | Medium |
| CH₂ Wagging/Twisting | -CH₂- | 1350-1150 | Medium to Weak |
| C-C Stretch | Perfluorocyclohexyl Ring | 1000-800 | Medium to Weak |
| C-I Stretch | -CH₂-I | 600-500 | Medium to Strong |
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | -CH₂- | 2960-2850 | Medium to Strong |
| C-F Stretch | -CF₂- & -CF- | 1350-1000 | Weak to Medium |
| CH₂ Bending | -CH₂- | 1465-1150 | Weak to Medium |
| C-C Stretch | Perfluorocyclohexyl Ring | 1000-800 | Strong |
| C-I Stretch | -CH₂-I | 600-500 | Strong |
Reaction Pathways and Chemical Transformations of 2 Iodoethyl Perfluorocyclohexane
Chemical Transformations Involving the Perfluorocyclohexane (B1265658) Ring System
Derivatization Strategies to Introduce New Functionalities
Conversion to Stable Intermediates for Downstream Applications
The conversion of (2-Iodoethyl)perfluorocyclohexane into more complex and stable molecules is a key area of research, enabling the introduction of the perfluorocyclohexylethyl group into a wide range of structures. These transformations typically target the reactive C–I bond.
One significant pathway involves the generation of a perfluoroalkyl radical. The activation of perfluoroalkyl iodides, such as this compound, can be achieved using simple inorganic bases like potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (tBuONa) without the need for transition metal catalysts. nih.govrsc.org This activation is proposed to proceed through a halogen bond complex, which facilitates the homolytic cleavage of the weak C–I bond to form a perfluoroalkyl radical and an iodine radical under mild conditions. nih.govrsc.org
This radical intermediate can then be used in various downstream applications:
C–H Perfluoroalkylation: The generated radical can react with electron-rich π systems, leading to the formation of new carbon-carbon bonds. This allows for the direct attachment of the perfluorocyclohexylethyl group to various unsaturated substrates. nih.govrsc.org
Addition to Olefins: Perfluoroalkyl iodides can add across the double bonds of olefins. acs.org This reaction, often initiated by electron transfer or UV irradiation, results in the formation of a new, more complex iodo-containing compound that can be subjected to further chemical modification. acs.orgacs.org
Amidation Reactions: The perfluoroalkyl radical can act as a hydrogen abstractor, enabling α-sp³ C–H amidation of substrates like alkyl ethers and benzylic hydrocarbons. nih.govrsc.org This creates a pathway to introduce the fluorinated chain into molecules containing amide functionalities, which are prevalent in pharmaceuticals and materials science.
These conversions are summarized in the table below, highlighting the transformation of the starting iodide into stable, functionalized intermediates.
| Starting Material | Reagents/Conditions | Intermediate Type | Potential Downstream Use |
| This compound | Olefin, Electron Transfer/UV | Alkylated Iodide | Further functionalization, elimination reactions |
| This compound | tBuONa or KOH, Alkyl Ether | Perfluoroalkylethyl-substituted Ether | Building blocks for complex molecules |
| This compound | tBuONa or KOH, Electron-rich π system | Perfluoroalkylethyl-substituted Aromatic/Olefin | Synthesis of fluorinated fine chemicals |
Ring-Expansion and Contraction Reactions of Fluorinated Cyclohexanes
Ring expansion and contraction are fundamental rearrangements in organic chemistry, driven by the desire to relieve ring strain or form a more stable carbocation intermediate. chemistrysteps.com For instance, a cyclobutane (B1203170) ring may expand to a more stable cyclopentane, or a cycloheptane (B1346806) ring might contract to a six-membered ring. chemistrysteps.comchemistrysteps.com These transformations often proceed through a carbocation intermediate, which undergoes a 1,2-alkyl shift to alter the ring size. chemistrysteps.com
In the context of fluorinated cyclohexanes, such as the perfluorocyclohexane ring in the title compound, these reactions are less common and mechanistically challenging. The perfluorocyclohexane ring is known for its high chemical inertness and thermal stability. wikipedia.org The presence of highly electronegative fluorine atoms around the ring has a profound electronic effect:
Carbocation Destabilization: The formation of a positive charge on a carbon atom of the perfluorinated ring, which would be a necessary intermediate for a typical ring expansion or contraction mechanism, is highly unfavorable. The strong electron-withdrawing inductive effect of the fluorine atoms would severely destabilize any adjacent carbocation.
While general principles of ring rearrangements are well-established for non-fluorinated cycloalkanes, their application to perfluorinated systems like perfluorocyclohexane is not straightforward. wikipedia.orgyoutube.com Any such transformation would likely require very harsh conditions or a reaction pathway that avoids the formation of a carbocation on the ring itself. Research in this specific area remains limited, with the stability of the perfluorocyclohexane ring being its dominant chemical characteristic. wikipedia.org
Investigations into Catalyst-Mediated Transformations
The transformation of this compound and related perfluoroalkyl iodides is often enhanced or made possible through the use of catalysts. These catalysts can lower the energy barrier for the cleavage of the C–I bond and control the selectivity of subsequent reactions.
Base-Promoted, Catalyst-Free Reactions: Recent studies have shown that simple bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (KOH) can activate perfluoroalkyl iodides without the need for traditional metal or photo-catalysts. nih.govrsc.org Mechanistic investigations suggest that this occurs via a halogen bonding interaction between the base and the electrophilic iodine atom of the perfluoroalkyl iodide. This interaction promotes the homolysis of the C-I bond. rsc.org This method provides a more cost-effective and convenient route for reactions like C-H amidation and perfluoroalkylation. nih.gov
Photochemical and Transition Metal Catalysis: Catalyst-mediated pathways are also widely investigated for activating perfluoroalkyl iodides:
Photoredox Catalysis: Organic dyes, such as Eosin Y, can be used as photocatalysts. Under visible light irradiation, the catalyst can induce the formation of the perfluoroalkyl radical from the corresponding iodide, which then participates in reactions like the hydroperfluoroalkylation of electron-deficient alkenes. acs.org
Transition Metal Catalysis: Copper catalysts have been employed in multicomponent reactions involving perfluoroalkyl halides, styrenes, and alcohols to synthesize complex fluorinated molecules. acs.org These catalytic systems can orchestrate a sequence of bond-forming events in a single pot.
The choice of catalyst and reaction conditions allows for a diverse range of transformations, as detailed in the following table.
| Catalyst System | Reaction Type | Substrates | Product Type |
| Eosin Y, Visible Light | Hydroperfluoroalkylation | Electron-Deficient Alkenes | Perfluoroalkylated Alkanes acs.org |
| Copper (Cu) | Multicomponent Reaction | Styrenes, Alcohols | β-Alkoxyperfluoroalkenones acs.org |
| None (Base-promoted) | C-H Iodination | Heteroarenes | 2-Iodoheteroarenes nih.govrsc.org |
| None (Base-promoted) | α-sp³ C–H Amidation | Alkyl Ethers, Benzylic Hydrocarbons | Fluorinated Amides nih.govrsc.org |
Theoretical and Computational Studies of 2 Iodoethyl Perfluorocyclohexane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and describing the distribution of its electrons. These calculations are foundational to understanding the molecule's intrinsic properties and behavior. For complex molecules such as (2-Iodoethyl)perfluorocyclohexane, computational methods offer a viable path to obtaining high-quality structural and electronic data.
The perfluorocyclohexane (B1265658) ring, like its hydrocarbon counterpart, is not planar. It adopts several non-planar conformations to relieve ring strain. The most stable of these is the chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral angles around the carbon atoms and staggering the substituents. libretexts.org
Computational studies on cyclohexane (B81311) have shown that the chair conformation is the global energy minimum. jkps.or.kr The energy difference between the chair and the next most stable conformer, the twist-boat, is significant, leading to the chair conformation comprising over 99.9% of the equilibrium mixture at room temperature. libretexts.org A density-functional study determined the binding energy of the chair conformation of cyclohexane to be 99.457 eV, while the twist-boat was higher in energy at 99.161 eV. jkps.or.kr The energy barrier for the interconversion from the chair to the twist-boat conformation proceeds through a high-energy half-chair transition state. libretexts.org For cyclohexane, this barrier is approximately 10 kcal/mol. libretexts.org
Below is a table illustrating the energy differences between various cyclohexane conformers, which provides a foundational understanding applicable to the perfluorocyclohexane ring system.
| Conformer | Relative Energy (kJ/mol) | Key Strain Features |
| Chair | 0 | Strain-free |
| Twist-Boat | ~23 | Some torsional strain |
| Boat | ~30 | Torsional strain and steric hindrance ("flagpole" hydrogens) libretexts.org |
| Half-Chair | ~45 | Significant angle and torsional strain libretexts.org |
Note: These are general values for unsubstituted cyclohexane and will be influenced by the perfluoro- and iodoethyl- substituents in the target molecule.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a critical tool for mapping out the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can delineate the most likely reaction pathways.
The synthesis of this compound can conceptually be envisioned through the addition of an iodine-fluorine species across a double bond. While specific studies on this exact reaction are not prevalent, computational studies on related reactions, such as the atom-transfer radical addition (ATRA) of perfluoroalkyl iodides to alkenes, provide significant mechanistic insights. acs.orgnih.gov DFT calculations have been used to analyze the mechanism of ATRA reactions catalyzed by copper photoredox catalysts, suggesting a ligand-transfer mechanism is the most plausible pathway. nih.gov
Furthermore, radical fluoroalkylation reactions are a common method for introducing perfluoroalkyl groups. conicet.gov.ar The generation of a perfluoroalkyl radical from a perfluoroalkyl iodide can be achieved through various methods, including photoredox catalysis. conicet.gov.ar Computational studies can model the homolytic cleavage of the C-I bond, the subsequent addition of the perfluoroalkyl radical to an alkene, and the final iodine atom transfer to complete the reaction. nih.gov
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. Computational studies are crucial for understanding the factors that can facilitate C-F bond cleavage. Theoretical investigations have explored C-F bond activation by various reagents, including metal centers and organic macrocycles. york.ac.ukacs.org For instance, DFT and ab initio calculations have shown that a fluoro-calix nih.govpyrrole-tert-amine macrocycle can favorably react with CH3F via a Menshutkin displacement mechanism. acs.org In the context of transition metal catalysis, computational studies have detailed the energetics of C-F oxidative addition to metal centers like nickel and platinum. york.ac.uk
While the C-I bond in this compound is significantly weaker and more reactive than the C-F bonds, understanding the relative stability and potential for activation of the C-F bonds under various conditions is important for predicting side reactions and decomposition pathways. Computational chemistry allows for the calculation of bond dissociation energies, which can quantitatively predict the likelihood of cleaving a particular C-F bond within the perfluorocyclohexane ring.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry can predict the reactivity of different sites within a molecule and the selectivity of reactions. By calculating properties such as atomic charges, frontier molecular orbital (HOMO and LUMO) energies, and electrostatic potential maps, one can identify the most likely centers for nucleophilic or electrophilic attack.
For this compound, the primary site of reactivity is the C-I bond, which is the weakest bond in the molecule. Computational models can be used to predict the energetics of reactions involving the cleavage of this bond, such as in radical reactions or nucleophilic substitutions. For example, the reaction of perfluoroalkyl iodides with terminal alkynes has been shown to proceed with good yield and excellent regioselectivity, a phenomenon that can be rationalized through computational modeling of the reaction intermediates and transition states. nih.gov
Machine learning approaches are also emerging as a tool for predicting chemical reactivity, offering a potentially faster screening method for a wide range of organic molecules. nih.gov
Solvation Effects and Their Theoretical Interpretation in Reaction Environments
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational solvation models are used to account for these effects. These models can be broadly categorized as either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orgwikipedia.org
Advanced Applications and Material Science Research Perspectives
Integration into Polymer Chemistry and Advanced Fluoropolymer Synthesis
(2-Iodoethyl)perfluorocyclohexane is a valuable component in the synthesis of advanced fluoropolymers. Its utility stems from the carbon-iodine bond, which can participate in various controlled polymerization reactions, and the perfluorocyclohexyl group, which imparts desirable properties to the resulting polymers.
In the free-radical polymerization of fluoroolefins, controlling the molecular weight of the resulting polymer is often crucial for achieving desired material properties, particularly for fluoroelastomers. justia.com this compound can function as a highly effective chain transfer agent. Compounds with a similar structure, featuring a perfluoroalkyl chain and a terminal iodoethyl group, are used to lower the average molecular weight of fluoropolymers during synthesis. justia.com
The mechanism involves the transfer of the iodine atom from the chain transfer agent to a growing polymer chain, terminating its growth. The resulting radical from the chain transfer agent then initiates a new polymer chain. This process not only controls the polymer's molecular weight but also introduces iodine atoms as end-groups on the polymer chains. justia.com These iodine end-groups are reactive and can serve as sites for subsequent crosslinking or chain extension reactions during the curing process, which is a vital step in producing fluoroelastomers with robust networks. justia.com
The presence of a carbon-iodine bond makes this compound an ideal candidate for use in controlled radical polymerization (CRP) techniques, particularly Iodine-Transfer Polymerization (ITP). tudelft.nl ITP is one of the earliest methods of CRP and relies on a degenerative chain transfer process where an alkyl iodide reacts reversibly with propagating radicals. tudelft.nlnih.gov This reversible activation-deactivation cycle allows for the synthesis of polymers with predetermined molecular weights, narrow molar-mass distributions, and complex architectures such as block copolymers. tudelft.nlnih.govdntb.gov.ua
Utilizing this compound in ITP would involve the following key steps:
Initiation: A standard radical initiator generates propagating polymer chains.
Transfer/Deactivation: The propagating chain reacts with this compound, abstracting the iodine atom. This terminates the first chain, leaving it with a stable iodine end-group, and generates a new radical (the perfluorocyclohexylethyl radical) which can initiate a new polymer chain.
Activation: The dormant, iodine-capped polymer chains can be reactivated by other radicals in the system.
This controlled process enables the fabrication of well-defined macromolecules where the bulky, highly fluorinated perfluorocyclohexyl group is precisely placed at the chain end. tudelft.nl Furthermore, the terminal iodide on the resulting polymers can be used to initiate the polymerization of a second monomer, providing a straightforward route to novel block copolymers. dntb.gov.ua Other controlled polymerization methods, such as iodine-mediated photo-controlled atom transfer radical polymerization (photo-ATRP), could also leverage this compound. rsc.org
Polymers containing the perfluorocyclohexyl group are anticipated to exhibit:
High Thermal Stability: The C-F bond is exceptionally strong, leading to polymers that can withstand high temperatures without significant degradation. nih.gov
Chemical Inertness: The dense shield of fluorine atoms protects the polymer backbone from chemical attack, resulting in materials resistant to solvents, acids, and bases. nih.gov
Enhanced Hydrophobicity and Oleophobicity: The low surface energy of perfluorinated chains makes the polymer surface repellent to both water and oils, a critical property for protective coatings and stain-resistant textiles. nih.gov
Low Dielectric Constant: Fluoropolymers typically have low dielectric constants and low dissipation factors, making them excellent insulators for high-frequency electronics and communication technologies.
Low Refractive Index: The presence of fluorine generally lowers the refractive index of a material, a property useful in optical applications such as cladding for fiber optics or anti-reflective coatings.
Gas Permeability: Despite their dense structure, some fluoropolymers exhibit high permeability to gases, which can be advantageous in applications like gas separation membranes.
| Property | Expected Impact of Perfluorocyclohexyl Group | Rationale | Potential Applications |
|---|---|---|---|
| Thermal Stability | High | High C-F bond energy. nih.gov | High-performance elastomers, seals, wire insulation. |
| Chemical Resistance | Excellent | Steric shielding and inertness of C-F bonds. nih.gov | Chemical processing equipment, protective coatings. |
| Surface Energy | Very Low | Dense fluorination leads to hydrophobicity and oleophobicity. nih.gov | Stain-repellent textiles, non-stick surfaces, microfluidics. |
| Dielectric Constant | Low | Low polarizability of the C-F bond. | Microelectronics, high-frequency cable insulation. |
| Refractive Index | Low | Low polarizability and electron density of fluorine. | Optical fibers, anti-reflective coatings. |
Two-photon polymerization (2PP) is a high-precision 3D printing technology that uses a focused laser to solidify a liquid photoresin in a minuscule volume (voxel). youtube.comwikipedia.org This technique allows for the fabrication of complex three-dimensional microstructures with sub-micron resolution. fennetic.net
This compound holds potential in this field in several capacities:
As a Fluorinated Monomer: If modified to contain a polymerizable group (e.g., an acrylate), it could be copolymerized into the resin. This would create microstructures with the unique properties of fluoropolymers, such as chemical resistance and low refractive index, which are valuable for fabricating micro-optical components like waveguides or microfluidic devices. fennetic.net
As a Component of the Photoinitiator System: The carbon-iodine bond is known to be photolabile and can be cleaved by light to generate radicals. In 2PP, which relies on the simultaneous absorption of two photons, the compound could act as a photoinitiator or a co-initiator, triggering polymerization only within the tiny focal point of the laser. youtube.com The high atomic number of iodine could also influence the absorption cross-section, potentially enhancing the efficiency of the two-photon absorption process.
Use as a Precursor for Novel Specialty Fluorinated Compounds
Perfluoroalkyl iodides are well-established as essential precursors, or telogens, in the synthesis of a wide range of fluorinated substances. google.com this compound fits this role perfectly, serving as a key starting material for introducing the C₆F₁₁CH₂CH₂- group into other molecules. The reactivity of the C-I bond allows for its conversion into other functional groups or for its use in addition reactions. kchem.org For example, it can undergo addition across olefins to yield iodo-adducts, which can then be hydrolyzed to produce perfluoroalkyl-functionalized alcohols. kchem.org These alcohols are valuable intermediates for producing specialty fluorinated surfactants, emulsifiers, and surface-treatment agents that are more environmentally benign than traditional long-chain perfluoroalkyl substances.
Development as a Building Block in Organic Synthesis for Complex Molecular Architectures
Beyond its role as a precursor, this compound is a versatile building block for constructing complex molecules. researchgate.netsigmaaldrich.com The "building block approach," where pre-fluorinated fragments are incorporated into a larger structure, is a cornerstone of modern organofluorine chemistry. researchgate.netsioc-journal.cn This method is often more efficient and provides better control than attempting to fluorinate a complex molecule in the final steps of a synthesis. researchgate.net
The iodoethyl group is a synthetically flexible handle that can participate in a wide array of chemical transformations. This allows chemists to strategically insert the bulky, lipophobic, and chemically inert perfluorocyclohexyl group to precisely tailor the properties of the final molecule. sioc-journal.cn This is particularly important in medicinal chemistry and materials science, where the introduction of a fluorinated moiety can dramatically alter a molecule's biological activity, metabolic stability, or physical properties. sioc-journal.cn
| Reaction Type | Description | Resulting Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles (e.g., -OH, -CN, -N₃, -SR). | Alcohols, nitriles, azides, sulfides. | Creates a wide variety of functionalized fluorochemicals. |
| Grignard Reaction | Formation of C₆F₁₁CH₂CH₂MgI followed by reaction with electrophiles. | Alcohols, ketones, carboxylic acids. | Enables carbon-carbon bond formation. |
| Palladium-Catalyzed Coupling | Reactions like Suzuki, Heck, or Sonogashira coupling. | Biaryls, substituted alkenes, alkynes. | Builds complex molecular scaffolds for drugs or materials. |
| Radical Addition | Free-radical addition to alkenes or alkynes. | Longer-chain functionalized fluoroalkanes. | Chain extension and functionalization. kchem.org |
| Elimination | Treatment with a base to form perfluorocyclohexylethylene. | Fluorinated olefins. | Creates a monomer for further polymerization. |
Application in Analytical Method Development and Calibration Standards
While direct, documented applications of this compound in routine analytical method development and as a certified calibration standard are not widely reported in scientific literature, its unique chemical structure suggests several potential and theoretical uses in specialized analytical contexts. The combination of a perfluorinated cyclohexane (B81311) ring and an iodoethyl group imparts specific properties that could be exploited in various analytical techniques, particularly in mass spectrometry and chromatography.
The primary value of a compound in analytical chemistry as a standard lies in its purity, stability, and unique response to an analytical instrument. Although this compound is available commercially for research purposes, it is not typically supplied as a certified reference material, which would require rigorous purity assessment and characterization of its properties. scbt.com
Theoretical and Potential Applications:
Based on the compound's structure, several potential applications in analytical chemistry can be hypothesized:
Internal Standard in Mass Spectrometry: The presence of a single iodine atom gives this compound a distinct isotopic signature. Iodine is monoisotopic (100% ¹²⁷I), which simplifies mass spectra. In the analysis of other halogenated or fluorinated compounds, it could theoretically serve as an internal standard. scioninstruments.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com For this purpose, the internal standard should have similar chemical and physical properties to the analyte but be clearly distinguishable, for instance, by its mass-to-charge ratio (m/z). scioninstruments.com The high mass of the iodine atom and the fluorine atoms in this compound would place its molecular ion and characteristic fragments at a high m/z range, potentially avoiding interference from many common sample matrix components.
Tracer in Environmental and Biological Studies: Perfluorinated compounds are known for their chemical inertness and persistence. nih.gov These properties, combined with the unique iodine marker, could make this compound a useful tracer compound in environmental fate and transport studies or in biological uptake and metabolism investigations. Its detection at very low concentrations would be feasible using sensitive techniques like gas chromatography-mass spectrometry (GC-MS).
Model Compound in Chromatographic Studies: The retention behavior of fluorinated compounds in gas chromatography (GC) is a subject of ongoing research. nih.govdrawellanalytical.comyoutube.com this compound could serve as a model compound to study the interactions of polyfluorinated and iodinated substances with different GC stationary phases. drawellanalytical.comyoutube.comresearchgate.net Understanding how its structure affects its retention time can aid in the development of new chromatographic methods for the separation and identification of complex mixtures of halogenated pollutants. drawellanalytical.comyoutube.com
Challenges and Considerations:
For this compound to be practically applied as a calibration standard, several factors would need to be thoroughly investigated:
Purity and Stability: A high and certified purity is paramount for a reference standard. nih.gov The synthesis of this compound can result in isomers and byproducts that would need to be removed and characterized. Its long-term stability under various storage conditions would also need to be established to ensure the reliability of analytical measurements over time.
Matrix Effects: In complex samples, other co-extracted compounds can enhance or suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. scioninstruments.com The extent to which this compound is susceptible to such effects would need to be evaluated for each specific application and sample type.
Commercial Availability as a Certified Reference Material: Currently, this compound is primarily sold as a research chemical. scbt.com For widespread use in accredited testing laboratories, it would need to be produced and certified according to international standards, such as those from the National Institute of Standards and Technology (NIST) or other metrological institutions. nist.gov
Illustrative Research Data (Hypothetical):
The following tables represent hypothetical data that would be necessary to establish the suitability of this compound as an analytical standard.
Table 1: Hypothetical Purity Analysis of this compound
| Analytical Technique | Parameter Measured | Result |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Peak Area % | 99.8% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Conforms to expected structure |
| Elemental Analysis | %C, %H, %F, %I | Consistent with theoretical values |
Table 2: Hypothetical Stability Study of this compound Solution (in Isooctane)
| Storage Condition | Time (Months) | Purity by GC-MS (%) |
| 4°C, in dark | 0 | 99.8 |
| 4°C, in dark | 6 | 99.7 |
| 4°C, in dark | 12 | 99.6 |
| Room Temperature, ambient light | 0 | 99.8 |
| Room Temperature, ambient light | 6 | 98.5 |
| Room Temperature, ambient light | 12 | 97.2 |
Future Research Directions and Emerging Trends
The unique physicochemical properties imparted by the perfluorocyclohexyl moiety make (2-Iodoethyl)perfluorocyclohexane a valuable building block in synthetic and materials chemistry. Future research is poised to expand its utility through more sustainable synthetic methods, advanced reaction platforms, and the development of novel materials.
Q & A
Q. How can researchers address gaps in toxicity data for this compound while adhering to ethical guidelines?
- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., QSAR models) to estimate LD50 and bioaccumulation potential before in vitro assays. Existing studies on perfluorocyclohexane derivatives recommend using zebrafish embryos for preliminary ecotoxicity screening, as they provide rapid, ethically compliant data .
Q. What strategies ensure literature reviews for this compound research are comprehensive and unbiased?
- Methodological Answer : Employ systematic review protocols using databases like SciFinder and Web of Science, with search strings combining "perfluorocyclohexane," "iodoethyl," and "synthesis/application." Critically evaluate sources for conflicts of interest (e.g., industry-funded studies) and prioritize peer-reviewed journals with robust methodology reporting .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
